1-methyl-N-[5-([1,2,4]triazolo[4,3-a]pyridin-3-yl)pentyl]-1H-indazole-3-carboxamide
CAS No.:
Cat. No.: VC20199486
Molecular Formula: C20H22N6O
Molecular Weight: 362.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H22N6O |
|---|---|
| Molecular Weight | 362.4 g/mol |
| IUPAC Name | 1-methyl-N-[5-([1,2,4]triazolo[4,3-a]pyridin-3-yl)pentyl]indazole-3-carboxamide |
| Standard InChI | InChI=1S/C20H22N6O/c1-25-16-10-5-4-9-15(16)19(24-25)20(27)21-13-7-2-3-11-17-22-23-18-12-6-8-14-26(17)18/h4-6,8-10,12,14H,2-3,7,11,13H2,1H3,(H,21,27) |
| Standard InChI Key | WQELOLCWLZQAQP-UHFFFAOYSA-N |
| Canonical SMILES | CN1C2=CC=CC=C2C(=N1)C(=O)NCCCCCC3=NN=C4N3C=CC=C4 |
Introduction
The compound 1-methyl-N-[5-( triazolo[4,3-a]pyridin-3-yl)pentyl]-1H-indazole-3-carboxamide is a complex heterocyclic organic compound. It features a triazole ring fused with a pyridine ring, connected to an indazole moiety via a pentyl linker. This unique structure suggests potential applications in medicinal chemistry, particularly due to its diverse biological activities.
Synthesis
The synthesis of such heterocyclic compounds typically involves multi-step organic reactions. Common methods include the cyclization of appropriate starting materials to form the desired heterocyclic structure. For similar compounds, the synthesis often starts from commercially available materials and involves controlled reactions to optimize yield and purity.
Biological Activities and Potential Applications
Heterocyclic compounds like 1-methyl-N-[5-( triazolo[4,3-a]pyridin-3-yl)pentyl]-1H-indazole-3-carboxamide are of interest in medicinal chemistry due to their potential biological activities. These compounds can serve as scaffolds for drug development, targeting various biochemical pathways. For instance, similar structures have been explored for roles in cancer treatment by inhibiting specific enzymes or receptors.
Table: Comparison of Related Compounds
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume